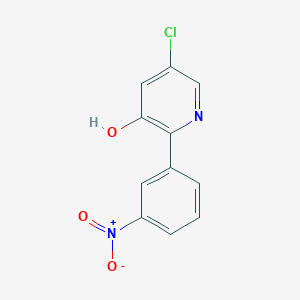
1-(1-Aminobutan-2-yl)-2-methylcyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Aminobutan-2-yl)-2-methylcyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring substituted with an aminobutan-2-yl group and a methyl group
准备方法
The synthesis of 1-(1-Aminobutan-2-yl)-2-methylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 2-aminobutane in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain a high-purity product.
化学反应分析
1-(1-Aminobutan-2-yl)-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(1-Aminobutan-2-yl)-2-methylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific industrial applications.
作用机制
The mechanism by which 1-(1-Aminobutan-2-yl)-2-methylcyclohexan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or an industrial process.
相似化合物的比较
1-(1-Aminobutan-2-yl)-2-methylcyclohexan-1-ol can be compared with similar compounds such as:
1-(1-Aminobutan-2-yl)cyclohexanol: This compound lacks the methyl group present in this compound, which can affect its chemical reactivity and biological activity.
2-Methylcyclohexanol: This compound lacks the aminobutan-2-yl group, making it less versatile in terms of chemical reactions and applications.
Cyclohexanone: This compound is a precursor in the synthesis of this compound and lacks both the amino and methyl groups, limiting its applications compared to the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC 名称 |
1-(1-aminobutan-2-yl)-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10(8-12)11(13)7-5-4-6-9(11)2/h9-10,13H,3-8,12H2,1-2H3 |
InChI 键 |
WTUYYGIDSAGXIV-UHFFFAOYSA-N |
规范 SMILES |
CCC(CN)C1(CCCCC1C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide](/img/structure/B13183027.png)
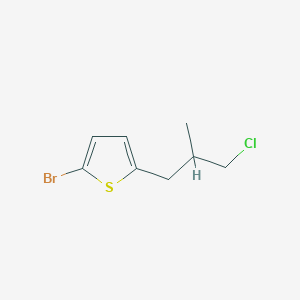


![{Bicyclo[2.1.0]pentan-1-yl}methanol](/img/structure/B13183059.png)
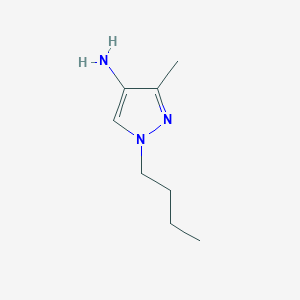
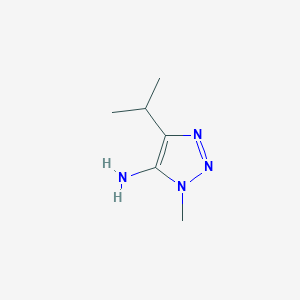
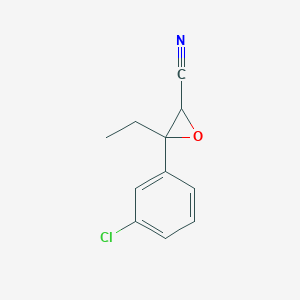

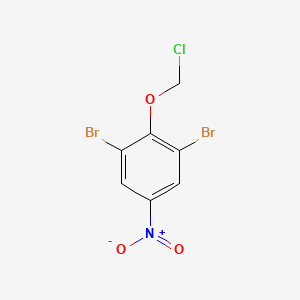


![Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13183122.png)
